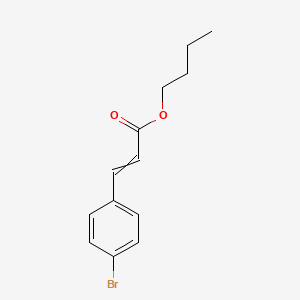
Butyl 3-(4-bromophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 3-(4-bromophenyl)prop-2-enoate: is an organic compound that belongs to the family of acrylates. It is characterized by the presence of a butyl ester group attached to a 3-(4-bromophenyl)prop-2-enoate moiety. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions:
Esterification Method: The compound can be synthesized through the esterification of 3-(4-bromophenyl)prop-2-enoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with butyl acrylate in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of butyl 3-(4-bromophenyl)prop-2-enoate often involves large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high throughput and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction of the double bond in the prop-2-enoate moiety can yield saturated esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(4-bromophenyl)prop-2-enone or 3-(4-bromophenyl)propan-2-ol.
Reduction: Formation of butyl 3-(4-bromophenyl)propanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Synthesis: Butyl 3-(4-bromophenyl)prop-2-enoate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s ability to undergo various chemical transformations makes it a useful intermediate in the synthesis of potential drug candidates. It can be modified to introduce pharmacologically active groups.
Industry:
作用機序
The mechanism of action of butyl 3-(4-bromophenyl)prop-2-enoate in chemical reactions involves the activation of the double bond and the bromine atom. The double bond can participate in addition reactions, while the bromine atom can undergo substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
Butyl Acrylate: Similar in structure but lacks the bromophenyl group. It is widely used in the production of polymers and coatings.
Ethyl 3-(4-bromophenyl)prop-2-enoate: Similar structure with an ethyl ester group instead of a butyl ester group. It exhibits similar reactivity but may have different physical properties.
Methyl 3-(4-bromophenyl)prop-2-enoate: Similar structure with a methyl ester group.
Uniqueness: Butyl 3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the butyl ester group, which can influence its solubility and reactivity compared to its ethyl and methyl counterparts. The bromophenyl group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
131061-14-8 |
|---|---|
分子式 |
C13H15BrO2 |
分子量 |
283.16 g/mol |
IUPAC名 |
butyl 3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9H,2-3,10H2,1H3 |
InChIキー |
PIQCRXRHGULAGW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



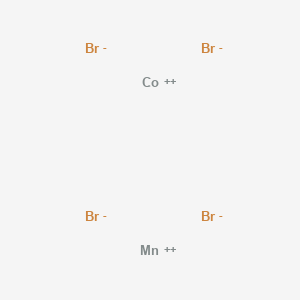
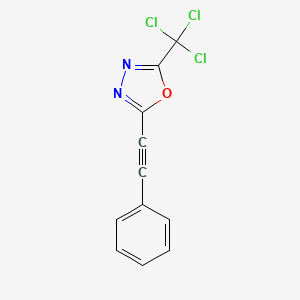
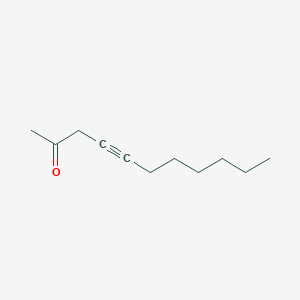
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
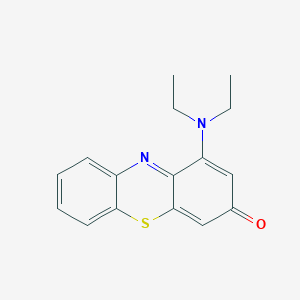
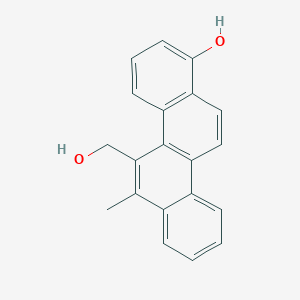
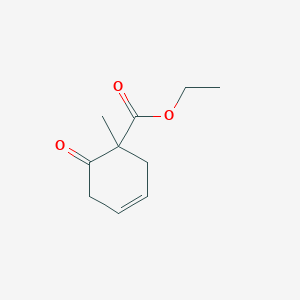

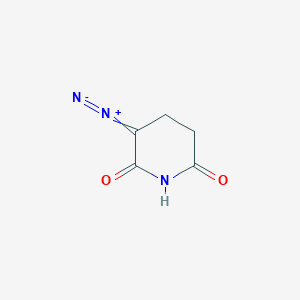
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)

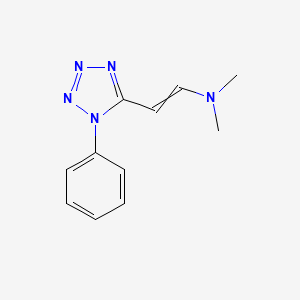
![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)
